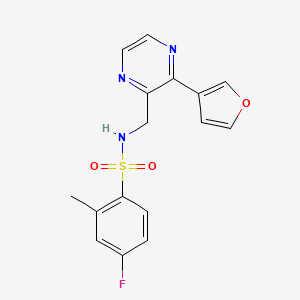

4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

CAS No.: 2034396-19-3

Cat. No.: VC4184045

Molecular Formula: C16H14FN3O3S

Molecular Weight: 347.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034396-19-3 |

|---|---|

| Molecular Formula | C16H14FN3O3S |

| Molecular Weight | 347.36 |

| IUPAC Name | 4-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H14FN3O3S/c1-11-8-13(17)2-3-15(11)24(21,22)20-9-14-16(19-6-5-18-14)12-4-7-23-10-12/h2-8,10,20H,9H2,1H3 |

| Standard InChI Key | IPGMDXUQMWLFLN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |

Introduction

4-Fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with a specific molecular structure and potential applications in pharmaceutical or chemical research. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological activities.

Biological Activities

While specific biological activity data for 4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. For instance, sulfonamides are known for their antimicrobial properties, and pyrazine derivatives have been explored for their antiviral and anticancer activities.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicine or agriculture. The presence of a fluorine atom and the unique heterocyclic structure suggest potential for interaction with biological targets, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume